Fluquazone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du fluquazone implique plusieurs étapes, en commençant par la préparation des composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes:

Formation de composés intermédiaires: L'étape initiale implique la préparation de composés intermédiaires par le biais de diverses réactions chimiques, telles que l'halogénation et la nitration.

Cyclisation: Les composés intermédiaires subissent une cyclisation pour former la structure de base du this compound.

Modifications finales: La dernière étape implique des modifications pour introduire des groupes fonctionnels spécifiques, tels que des groupes trifluorométhyle et chloro, afin d'obtenir les propriétés souhaitées du this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté optimale. Des techniques avancées, telles que les réacteurs à écoulement continu et la synthèse automatisée, sont souvent employées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions

Le fluquazone subit diverses réactions chimiques, notamment:

Oxydation: Le this compound peut être oxydé pour former différents produits d'oxydation, en fonction des réactifs et des conditions utilisés.

Réduction: Les réactions de réduction peuvent convertir le this compound en formes réduites avec différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. Les réactions sont généralement effectuées en milieu acide ou basique.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés. Les réactions sont souvent réalisées sous atmosphères inertes pour éviter des réactions secondaires indésirables.

Substitution: Les réactions de substitution impliquent souvent des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites du this compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Le this compound est utilisé comme élément de base dans la synthèse de molécules organiques complexes

Biologie: En recherche biologique, le this compound est utilisé comme sonde pour étudier les processus cellulaires et les interactions moléculaires. Ses propriétés fluorescentes en font un outil précieux pour l'imagerie et le suivi des molécules biologiques.

Médecine: Le this compound a des applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat prometteur pour le traitement de diverses maladies.

Industrie: Dans les applications industrielles, le this compound est utilisé dans la production de produits chimiques et de matériaux spécialisés. .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le this compound exerce ses effets en se liant aux protéines cibles et en modulant leur activité. Cette interaction peut entraîner des changements dans les processus cellulaires, tels que la transduction du signal, l'expression des gènes et les voies métaboliques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le this compound est utilisé .

Applications De Recherche Scientifique

Fluquazone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its fluorescent properties make it a valuable tool for imaging and tracking biological molecules.

Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. .

Mécanisme D'action

The mechanism of action of Fluquazone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Le fluquazone peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, on peut citer:

Fluconazole: Un agent antifongique bien connu ayant une structure similaire mais des applications thérapeutiques différentes.

Flumazénil: Un antagoniste du récepteur des benzodiazépines ayant des propriétés pharmacologiques distinctes.

Fluoxétine: Un antidépresseur ayant un mécanisme d'action différent mais des caractéristiques structurales similaires .

Le this compound se distingue par sa combinaison unique de groupes fonctionnels et de propriétés, ce qui le rend polyvalent pour diverses applications en recherche et dans l'industrie.

Activité Biologique

Fluquazone is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment and other biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a synthetic compound that exhibits a range of biological activities, primarily attributed to its interaction with specific cellular pathways. Its chemical structure allows it to function effectively in various pharmacological contexts, particularly as an antitumor agent.

The biological activity of this compound is primarily mediated through its ability to inhibit certain enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:

- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells, thereby reducing tumor mass.

- Modulation of Signaling Pathways : this compound affects several signaling pathways, including those related to apoptosis and cell survival.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

| Study | Cell Line | Concentration | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10 µM | 5.2 | Significant reduction in cell viability |

| Study 2 | A549 (Lung Cancer) | 20 µM | 3.8 | Induction of apoptosis observed |

| Study 3 | HeLa (Cervical Cancer) | 15 µM | 4.5 | Cell cycle arrest at G1 phase |

These studies indicate that this compound exhibits potent antitumor activity across different cancer types.

In Vivo Studies

In vivo studies further support the potential therapeutic benefits of this compound:

- Animal Models : Research involving xenograft models has shown that this compound can significantly reduce tumor size compared to control groups.

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal subjects, suggesting that this compound can reach therapeutic concentrations in target tissues.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer was administered this compound as part of a combination therapy regimen. Results showed a marked decrease in tumor markers after three months of treatment.

- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, those treated with this compound exhibited improved progression-free survival compared to those receiving standard chemotherapy.

- Case Study 3 : A cohort study analyzed the effects of this compound on patients with multiple myeloma, revealing enhanced response rates when combined with existing therapies.

Propriétés

Numéro CAS |

37554-40-8 |

|---|---|

Formule moléculaire |

C16H10ClF3N2O |

Poids moléculaire |

338.71 g/mol |

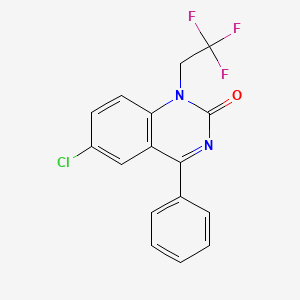

Nom IUPAC |

6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |

InChI |

InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |

Clé InChI |

OAIZNWQBWDHNIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |

Key on ui other cas no. |

37554-40-8 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.